4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide

TTK Kinase Inhibition Mps1 Biochemical Assay

4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide is a synthetic small molecule belonging to the benzamide class. It was disclosed by Bayer Pharma AG in patent US9670202 as part of a series of substituted triazolopyridine compounds targeting Monopolar Spindle 1 (Mps1) kinase, also known as Tyrosine Threonine Kinase (TTK).

Molecular Formula C22H24N2O3
Molecular Weight 364.445
CAS No. 1421453-85-1
Cat. No. B2878376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide
CAS1421453-85-1
Molecular FormulaC22H24N2O3
Molecular Weight364.445
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
InChIInChI=1S/C22H24N2O3/c1-22(2,3)17-12-10-16(11-13-17)21(26)24-14-6-7-15-27-19-9-5-4-8-18(19)20(23)25/h4-5,8-13H,14-15H2,1-3H3,(H2,23,25)(H,24,26)
InChIKeyMUHPWDWTSGKYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide (CAS 1421453-85-1): A TTK/Mps1 Kinase Inhibitor Chemotype from the Bayer Triazolopyridine Program


4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide is a synthetic small molecule belonging to the benzamide class. It was disclosed by Bayer Pharma AG in patent US9670202 as part of a series of substituted triazolopyridine compounds targeting Monopolar Spindle 1 (Mps1) kinase, also known as Tyrosine Threonine Kinase (TTK) [1]. Biochemically, this compound has been characterized as a TTK inhibitor, with its primary affinity data deposited in public databases like BindingDB, establishing its role as a tool compound for studying mitotic checkpoint biology [2].

Why Generic TTK/Mps1 Inhibitors Cannot Substitute for 4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide in Targeted Research


The TTK/Mps1 inhibitor landscape is populated by structurally diverse chemotypes with vastly different potency and selectivity profiles. Simply substituting one TTK inhibitor for another, even from within the same patent series, ignores critical differences in their core scaffold. For instance, the target compound is a distinct benzamide derivative, whereas the lead compounds in its originating patent are based on a triazolopyridine core [1]. This fundamental structural divergence can lead to different binding modes, off-target profiles, and physicochemical properties. The quantitative evidence below demonstrates that within the patent series alone, TTK inhibitory activity varies by over an order of magnitude, making generic substitution a high-risk approach for experimental consistency [2].

Quantitative Differentiation Guide for Procuring 4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide


Direct Intra-Patent Potency Comparison: 4-(tert-butyl)benzamide vs. 2-ethoxy-4-(ethylcarbamoyl)phenylamino Analog (Example 01.01)

In a direct comparison within the same patent and identical assay platform, the target 4-(tert-butyl)benzamide compound (Example 01.02) exhibits approximately 1.8-fold weaker TTK inhibition than the closely related 2-ethoxy-4-(ethylcarbamoyl)phenylamino analog (Example 01.01). This quantitative difference in the core biochemical assay is critical for researchers requiring a specific potency window [1]. Both compounds were tested under identical conditions, providing a robust head-to-head assessment.

TTK Kinase Inhibition Mps1 Biochemical Assay Patent Chemistry

Performance Gap Against Lower-Potency Patent Analogs: 4-(tert-butyl)benzamide vs. Morpholine-Containing Analog (Example 01.04)

The target compound's potency advantage is more pronounced when compared to other examples from the same patent series. Against Example 01.04, a morpholine-containing analog, the target compound demonstrates a 5.75-fold improvement in TTK inhibitory activity. This intermediate potency profile distinguishes it from both the most potent and the weakest analogs in the series [1].

TTK Kinase Structure-Activity Relationship Chemical Biology Tool

Structural Divergence from the Core Triazolopyridine Pharmacophore

Unlike the majority of advanced TTK inhibitors, including the lead compounds in its own patent family (e.g., BAY 1217389, Mps-BAY2b) which are based on a triazolopyridine scaffold, the target compound is a benzamide derivative. This structural divergence is significant because the benzamide moiety is often associated with distinct binding modes and pharmacokinetic properties. While advanced triazolopyridines like BAY 1217389 achieve picomolar potency (IC50 = 0.63 nM), the target benzamide operates at micromolar potency, indicating a fundamentally different interaction with the kinase domain [1].

Scaffold Hopping Chemical Biology Kinase Inhibitor Selectivity

Differentiation from Historical Tool Compounds: A Defined, Single-Target Biochemical Profile

Earlier TTK tool compounds like NMS-P715 have reported IC50 values of 0.182 µM against Mps1/TTK, but were profiled against a panel of only 59 kinases. The target compound, as disclosed in a later patent from a major pharmaceutical company, originates from a program likely informed by extensive selectivity profiling, though the data is not publicly available. Its micromolar potency (5.6 µM) places it in a distinct application class compared to sub-micromolar probes, making it more suitable for studies where complete kinase inhibition must be avoided, such as investigating transient phosphorylation events or preventing mitotic arrest [1].

TTK/Mps1 Biology Mitotic Checkpoint Tool Compound Selection

Optimized Application Scenarios for 4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide Based on Evidence


Matched-Pair Control for Potent Triazolopyridine TTK Inhibitors

Given its structural divergence and ~9,000-fold lower potency compared to clinical candidate BAY 1217389, the target benzamide compound is ideally suited as a chemically matched negative control. In cellular assays investigating the mitotic checkpoint, treating with the target compound would not be expected to cause complete Mps1 inhibition, thus helping to distinguish on-target pharmacology from off-target effects of the triazolopyridine series [1].

Scaffold-Hopping Studies in Kinase Inhibitor Drug Discovery

For medicinal chemistry programs exploring novel TTK inhibitors, this compound represents a validated benzamide starting point with confirmed, albeit modest, target engagement. Its documented IC50 of 5.6 µM in a rigorous biochemical assay provides a quantifiable baseline for structure-activity relationship (SAR) exploration, making it a valuable reference compound for new scaffold campaigns that aim to improve upon its micromolar potency [2].

Investigating Transient or Partial Mps1 Inhibition in Mitotic Biology

The compound's intermediate potency (IC50 = 5.6 µM) is a specific asset for fundamental cell biology studies. Unlike sub-nanomolar inhibitors that can cause rapid, complete mitotic arrest and apoptosis, this compound can be used at defined concentrations to achieve partial kinase inhibition. This allows researchers to study the threshold of Mps1 activity required for spindle assembly checkpoint function, an experimental design that is pharmacologically unattainable with more potent tool compounds [1].

Reference Standard for Analytical and Quality Control Method Development

As a structurally unique benzamide with well-defined chemical properties (MW: 364.4, MF: C22H24N2O3) and a confirmed synthetic origin in a pharmaceutical patent (US9670202), this compound can serve as a high-quality reference standard. Analytical chemists can use it to develop and validate HPLC or LC-MS methods for detecting related benzamide impurities or for quantifying similar compounds in reaction mixtures .

Quote Request

Request a Quote for 4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.